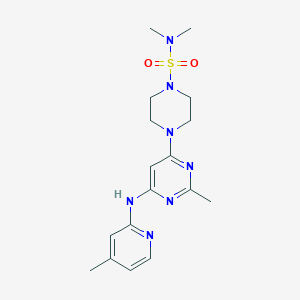

N,N-dimethyl-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group characterized by a sulfur atom connected to two oxygen atoms and one nitrogen atom . It also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Unfortunately, without specific data or a known synthesis pathway, it’s challenging to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 2-(Methylamino)pyridine, a potential building block in its synthesis, is a clear liquid with a refractive index of 1.578, a boiling point of 200-201 °C, and a density of 1.052 g/mL at 25 °C .Scientific Research Applications

- Indole Derivatives : The compound’s indole moiety has been explored for its potential as an anticancer agent. Indole derivatives exhibit diverse biological properties and are crucial in cell biology .

- Inflammation Modulation : Some derivatives exhibit anti-inflammatory and analgesic properties. Researchers assess their efficacy and safety compared to existing drugs .

- Anti-HIV Activity : Certain derivatives have been tested against HIV-1 and HIV-2 strains. Researchers investigate their effectiveness in inhibiting viral replication .

- Synthetic Methods : Investigating novel synthetic routes to construct indole derivatives is crucial. Researchers explore efficient and scalable methods .

- N,N-Dimethyl Enaminones : Recent studies highlight their utility as building blocks for various heterocyclic compounds. Explore their reactivity and applications .

Anticancer Properties

Anti-Inflammatory and Analgesic Effects

HIV Inhibition

Heterocyclic Chemistry

Fused Heterocyclic Derivatives

Mechanism of Action

Target of Action

It is structurally similar to imatinib , a well-known therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases , which play crucial roles in cell signaling and growth. Therefore, it’s plausible that this compound may also target similar proteins or pathways.

Mode of Action

Based on its structural similarity to imatinib , it can be hypothesized that it may interact with its targets (potentially tyrosine kinases) through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . These interactions could lead to the inhibition of the target proteins, thereby affecting cell signaling and growth.

Biochemical Pathways

If we consider its potential similarity to imatinib, it might affect pathways related to cell signaling and growth, particularly those involving tyrosine kinases .

Result of Action

If it acts similarly to imatinib, it could potentially inhibit the activity of tyrosine kinases, thereby affecting cell signaling and growth .

Safety and Hazards

properties

IUPAC Name |

N,N-dimethyl-4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O2S/c1-13-5-6-18-15(11-13)21-16-12-17(20-14(2)19-16)23-7-9-24(10-8-23)27(25,26)22(3)4/h5-6,11-12H,7-10H2,1-4H3,(H,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYGGRXJXAVUAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4-{2-methyl-6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)

![3,3-Dimethyl-4-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]azetidin-2-one](/img/structure/B2499366.png)

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)

![5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2499371.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)

![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2499380.png)

![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2499382.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499383.png)